2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid
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Overview
Description
2-[3-(1-Methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid is a complex organic compound featuring a quinoxaline core fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal. The imidazole ring is then introduced via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amine.
The final step involves the acylation of the imidazole-quinoxaline intermediate with chloroacetic acid under basic conditions to yield the target compound. Reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s structural features make it a candidate for studying enzyme interactions and receptor binding. It can be used in assays to investigate its potential as an enzyme inhibitor or activator.
Medicine
In medicinal chemistry, 2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid is explored for its potential therapeutic properties. Its ability to interact with biological targets suggests possible applications in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The quinoxaline core may interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-imidazol-4-yl)acetic acid: Similar in structure but lacks the quinoxaline core.
Quinoxaline derivatives: Compounds with variations in the substituents on the quinoxaline ring.
Imidazole derivatives: Compounds with different substituents on the imidazole ring.
Uniqueness
2-[3-(1-Methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid is unique due to the combination of the quinoxaline and imidazole rings, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[3-(1-methylimidazol-2-yl)-2-oxoquinoxalin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-17-7-6-15-13(17)12-14(21)18(8-11(19)20)10-5-3-2-4-9(10)16-12/h2-7H,8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDBIGYYIDVADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC3=CC=CC=C3N(C2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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